

Application Notes and Protocols for Measuring JQ1 Target Engagement

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Compound of Interest

Compound Name: *cRIPGBM chloride*

Cat. No.: *B8256910*

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Introduction

JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. It competitively binds to the acetyl-lysine recognition pockets (bromodomains) of these proteins, displacing them from chromatin and thereby modulating gene expression[3][4]. Validating the direct interaction of JQ1 with its intended targets is a critical step in drug discovery and chemical biology to understand its mechanism of action and to correlate target engagement with cellular and phenotypic outcomes.

This document provides detailed application notes and experimental protocols for various established techniques to measure JQ1 target engagement, ranging from direct biophysical measurements with purified proteins to complex assays in living cells.

Quantitative Data Summary

The following tables summarize key quantitative metrics for the binding and inhibition of BET bromodomains by (+)-JQ1, the active enantiomer. These values have been determined by various in vitro assays.

Table 1: Binding Affinity (K_d) of (+)-JQ1

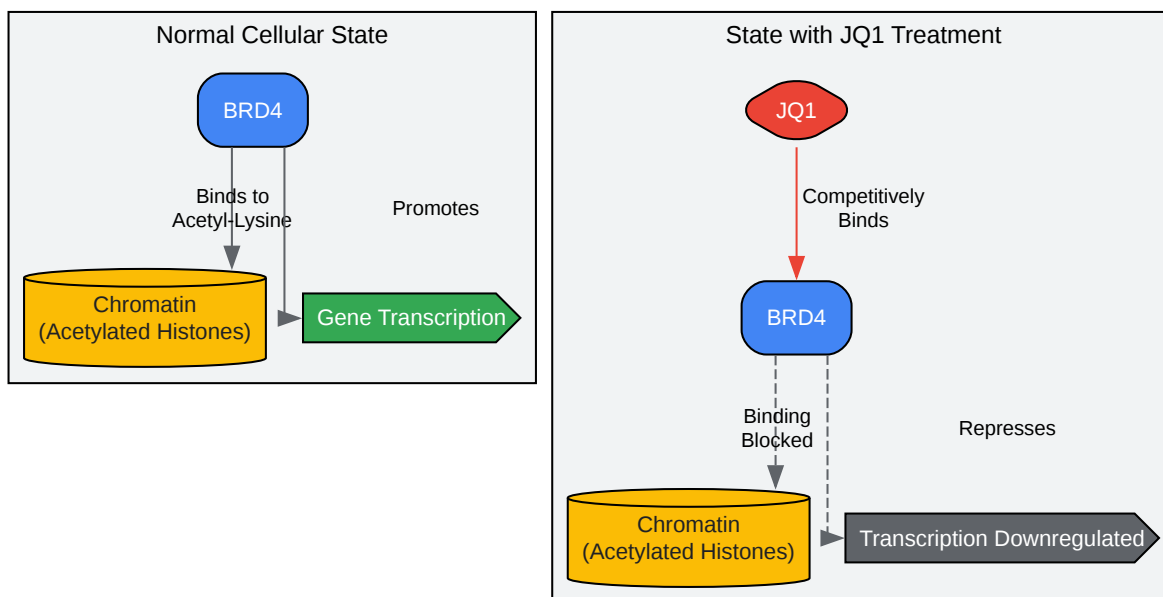
Target	Assay Type	K _d (nM)	Reference
BRD4 (BD1)	Isothermal Titration Calorimetry (ITC)	~50	[3]
BRD4 (BD2)	Isothermal Titration Calorimetry (ITC)	~90	[3]
BRD4 (Tandem)	Surface Plasmon Resonance (SPR)	27	[5]
BRD2 (BD1)	Isothermal Titration Calorimetry (ITC)	~150	[3]
BRD3 (BD1)	Isothermal Titration Calorimetry (ITC)	~50	[3]
BRDT (BD1)	Isothermal Titration Calorimetry (ITC)	~150	[3]

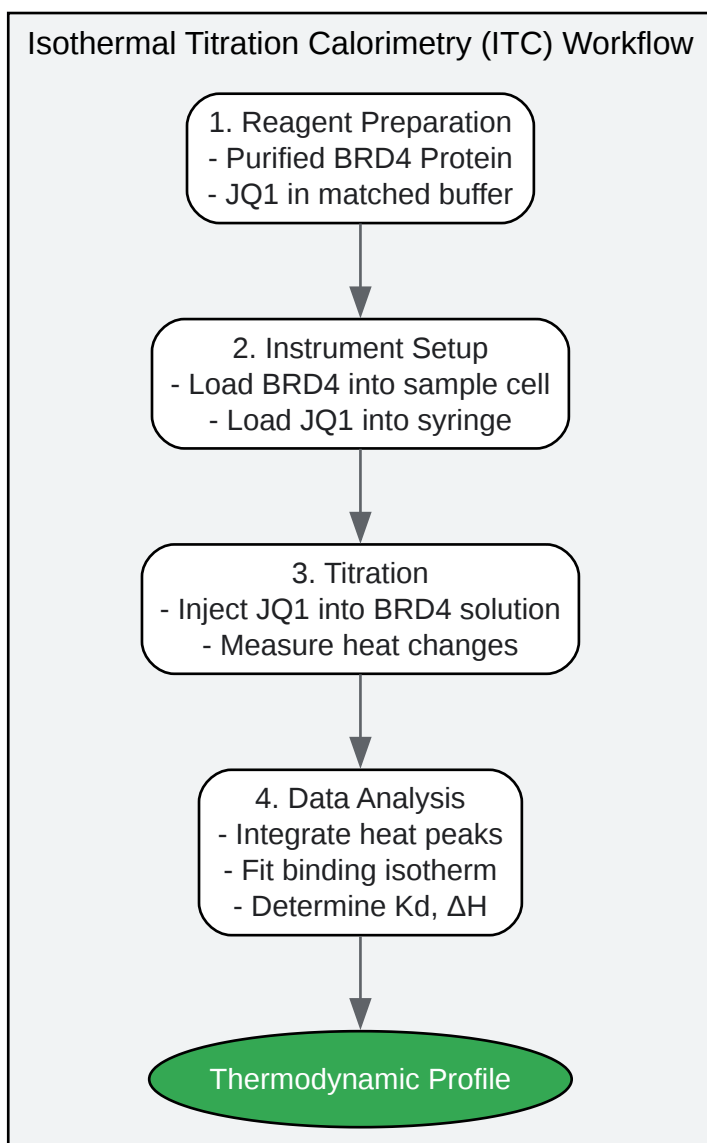
Table 2: Inhibitory Potency (IC₅₀) of (+)-JQ1

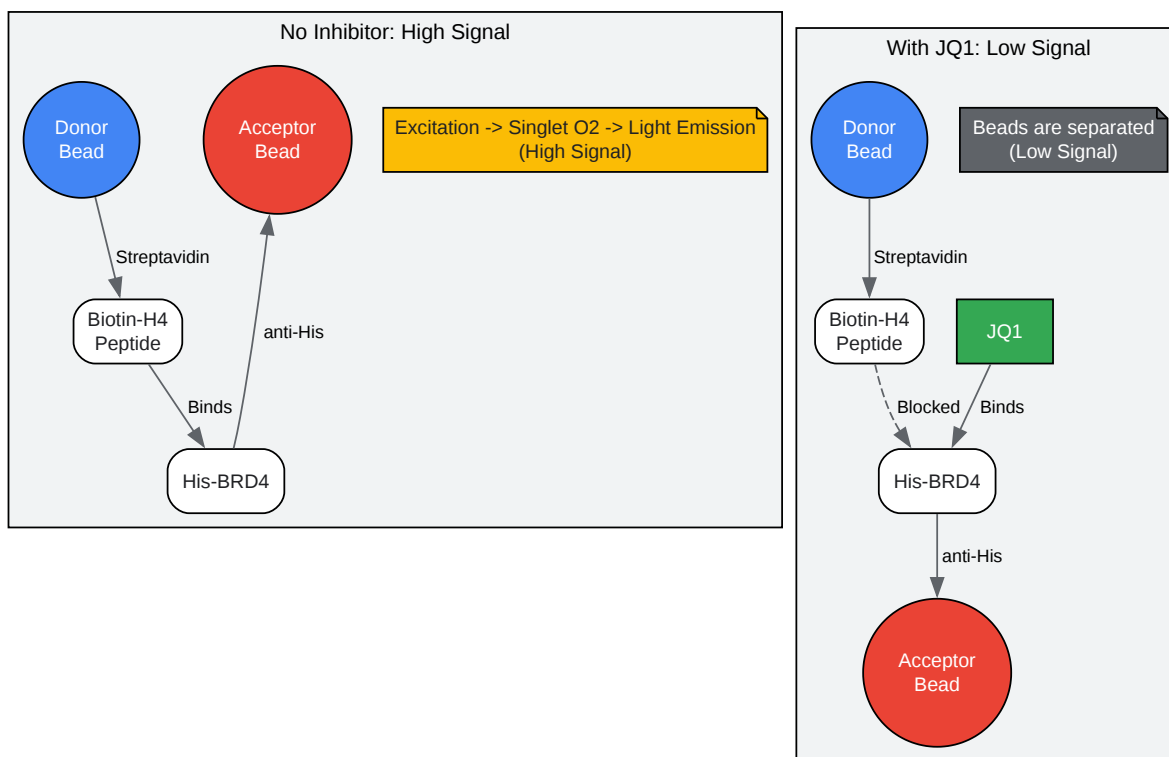
Target	Assay Type	IC ₅₀ (nM)	Reference
BRD4 (BD1)	AlphaScreen	77	[1][3]
BRD4 (BD2)	AlphaScreen	33	[1][3]
BRD2 (BD1)	Fluorescence Polarization (FP)	100-150	[6]
BRD3 (BD1)	Fluorescence Polarization (FP)	14-33	[6]
BRDT (BD1)	Fluorescence Polarization (FP)	100-150	[6]
CREBBP	AlphaScreen	>10,000	[3]

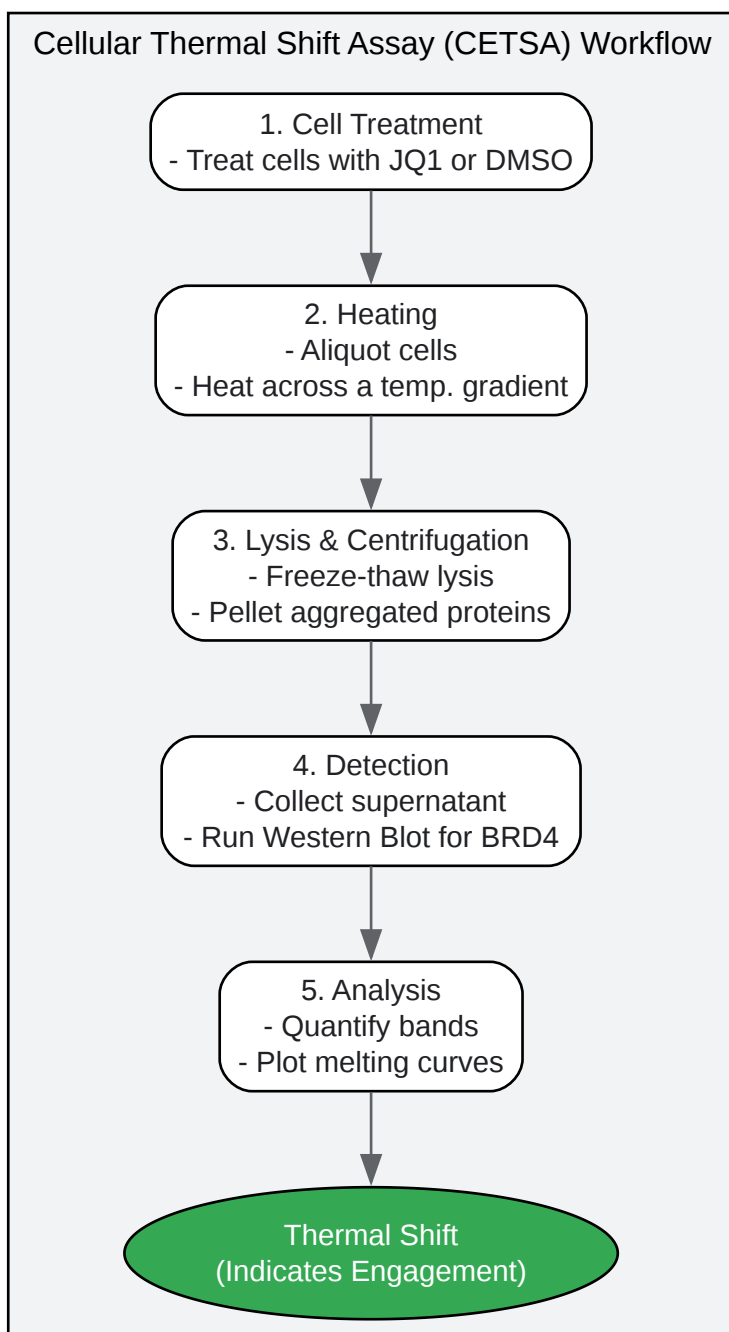
JQ1 Mechanism of Action: Competitive Inhibition

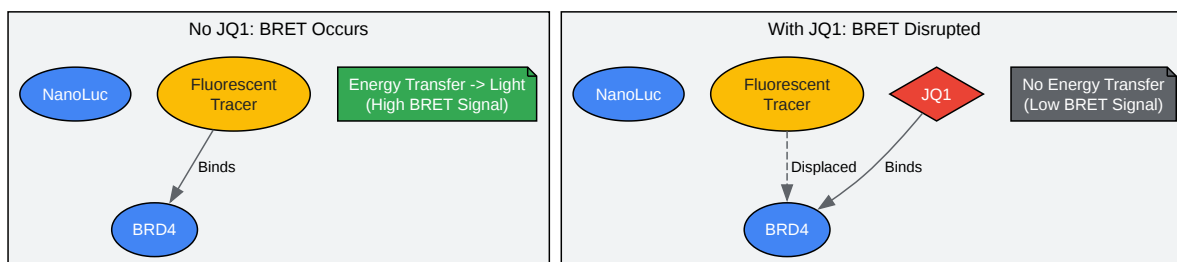
JQ1 acts by mimicking the acetylated lysine residues on histone tails, which are the natural ligands for bromodomains[4]. By occupying the acetyl-lysine binding pocket, JQ1 prevents the BET protein from anchoring to chromatin, leading to the displacement of transcriptional machinery and subsequent changes in gene expression[3][7].

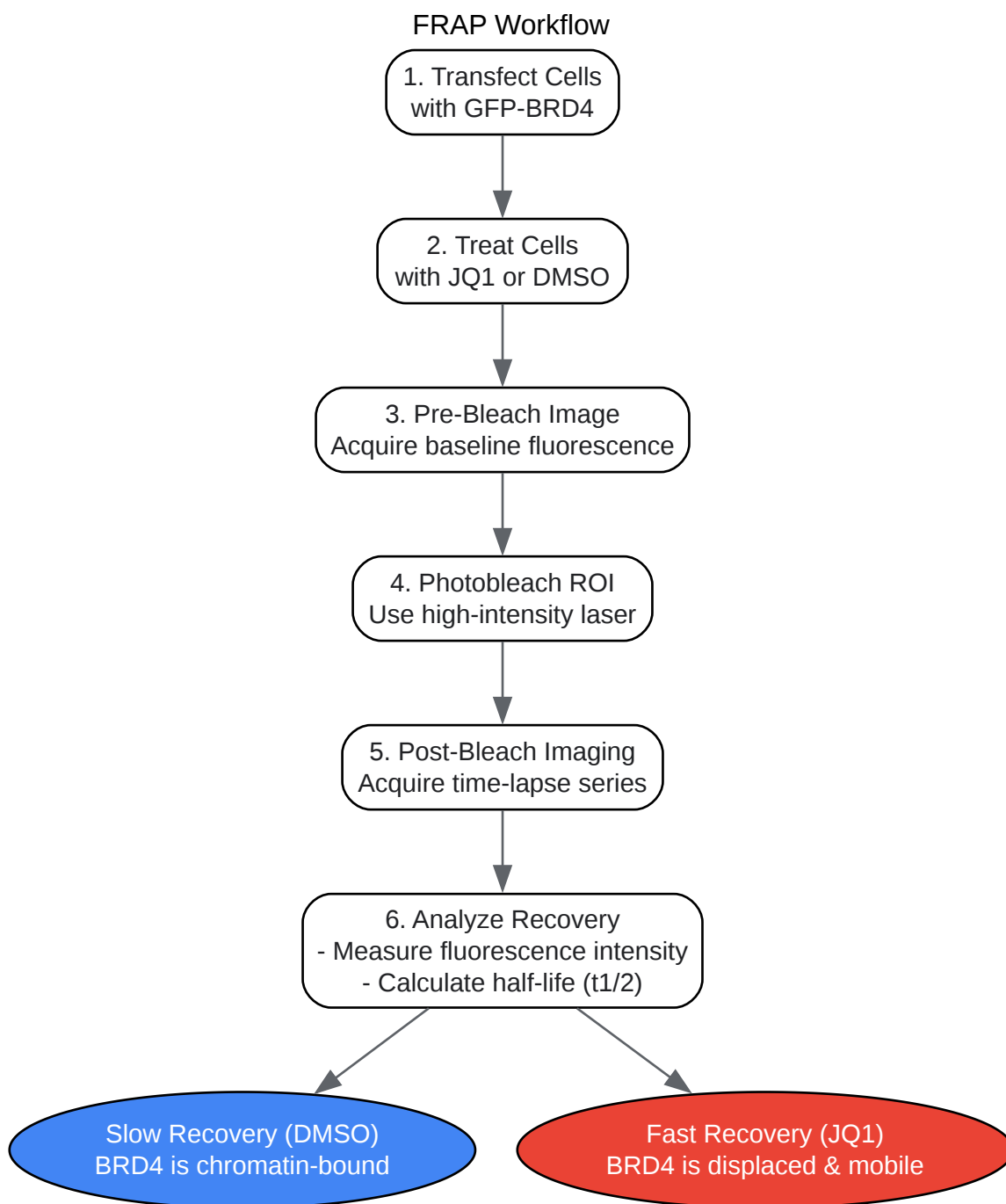












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